molecular formula C23H15F5N4O B11496162 1-(2,4-difluorophenyl)-3-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}urea

1-(2,4-difluorophenyl)-3-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}urea

Cat. No.: B11496162
M. Wt: 458.4 g/mol
InChI Key: UGBIBRFJWPFLMB-UHFFFAOYSA-N
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Description

3-(2,4-DIFLUOROPHENYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is a complex organic compound characterized by the presence of difluorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIFLUOROPHENYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA typically involves the reaction of 2,4-difluoroaniline with 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIFLUOROPHENYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines.

Scientific Research Applications

3-(2,4-DIFLUOROPHENYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-DIFLUOROPHENYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of signal transduction processes critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea
  • 1-(2,4-Difluorophenyl)-3-[3-methoxy-5-(trifluoromethyl)phenyl]urea
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-(2,4-DIFLUOROPHENYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is unique due to its specific combination of difluorophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of novel pharmaceuticals and advanced materials .

Properties

Molecular Formula

C23H15F5N4O

Molecular Weight

458.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]urea

InChI

InChI=1S/C23H15F5N4O/c24-15-8-11-19(18(25)12-15)30-22(33)29-16-9-6-14(7-10-16)20-13-21(23(26,27)28)31-32(20)17-4-2-1-3-5-17/h1-13H,(H2,29,30,33)

InChI Key

UGBIBRFJWPFLMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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